N-(3-chloro-2-methylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide
Description
N-(3-chloro-2-methylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide is a synthetic small molecule characterized by a central ethanediamide (oxalamide) bridge connecting two aromatic moieties. The structure comprises:
- Aryl Group 1: A 3-chloro-2-methylphenyl substituent, contributing steric bulk and electron-withdrawing properties via the chloro group.
- Aryl Group 2: A 4-(1-methyl-1H-pyrazol-5-yl)phenyl group linked via an ethyl spacer.
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2/c1-14-17(22)4-3-5-18(14)25-21(28)20(27)23-12-10-15-6-8-16(9-7-15)19-11-13-24-26(19)2/h3-9,11,13H,10,12H2,1-2H3,(H,23,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZOWVPWTBPRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including enzyme inhibition, anti-cancer properties, and other pharmacological effects, supported by case studies and research findings.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, highlighting its potential as a therapeutic agent.
1. Enzyme Inhibition
Recent studies have indicated that derivatives of the compound exhibit significant enzyme inhibitory activity. For instance, a related compound, 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea, demonstrated exceptional urease inhibitory activity with an IC50 value of 0.0019 µM, outperforming standard thiourea (IC50 = 4.7455 µM) . This suggests that similar derivatives may possess potent enzyme inhibition capabilities.
2. Anti-Cancer Properties
The compound has been evaluated for its anti-cancer properties in several studies. In vitro assays revealed that certain analogs exhibited cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs were found to induce apoptosis in cancer cells by activating caspase pathways .
3. Antimicrobial Activity
Antimicrobial assessments have shown that related compounds possess activity against pathogenic bacteria. For example, derivatives of the compound were tested against Staphylococcus aureus and demonstrated significant antibacterial activity .
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary data suggest that it may interact with specific target proteins involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Key Differences :
- Substituent Modifications :
- The pyrazole-phenyl group in the target compound is replaced with a 1-methyl-2,3-dihydro-1H-indol-5-yl moiety, introducing a bicyclic indole system with partial saturation.
- A 4-methylpiperazinyl group is appended to the ethyl spacer, enhancing solubility via its basic nitrogen.
Hypothesized Impacts :
- Solubility : The piperazinyl group in the analog likely improves aqueous solubility compared to the pyrazole-phenyl group in the target compound, which is more lipophilic .
- Target Binding : The dihydroindole’s planar structure may alter π-π stacking interactions, while the piperazine could introduce steric hindrance or hydrogen bonding at target sites.
Pyrazole-Containing Sulfonamide Derivatives
Example: 4-Amino-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzenesulfonamide () Key Differences:
- Core Structure : The sulfonamide backbone replaces the ethanediamide bridge.
- Substituents : A 3-methylpyrazole is directly linked to the sulfonamide nitrogen.
Hypothesized Impacts :
- Pharmacokinetics : The sulfonamide group may increase metabolic stability compared to the hydrolytically labile ethanediamide bridge.
- Electron Distribution : The sulfonamide’s electron-withdrawing nature could reduce aromatic electron density, affecting binding to targets reliant on charge-transfer interactions .
Data Tables
Table 1: Structural Comparison of Ethanediamide Derivatives
Table 2: Hypothesized Physicochemical Properties
*Calculated using average atomic masses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
